

1,3-Diaminopentane chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3-Diaminopentane**

Cat. No.: **B1584249**

[Get Quote](#)

An In-depth Technical Guide to 1,3-Diaminopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **1,3-Diaminopentane**. The information is curated for professionals in research and development, with a focus on data presentation and practical applications in organic synthesis.

Chemical Identity and Physical Properties

1,3-Diaminopentane, also known as 1,3-pentanediamine, is a colorless liquid with a slight odor. It is a versatile building block in organic chemistry, particularly in the synthesis of polymers and specialty chemicals.[\[1\]](#)[\[2\]](#)

Table 1: Physical and Chemical Properties of 1,3-Diaminopentane

Property	Value	Source(s)
CAS Number	589-37-7	[3][4][5]
Molecular Formula	C ₅ H ₁₄ N ₂	[3][4]
Molecular Weight	102.18 g/mol	[3][4]
Appearance	Colorless liquid with a slight odor	[1][2]
Melting Point	-121 °C (lit.)	[6]
Boiling Point	164 °C (lit.)	[6]
Density	0.855 g/mL at 25 °C (lit.)	[6]
Vapor Pressure	1.0 mmHg at 20 °C	[3][4]
Solubility in Water	Miscible	[7]
Flash Point	59 °C (138 °F)	[6][7]
Refractive Index (n ²⁰ /D)	1.452 (lit.)	

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **1,3-Diaminopentane**. While raw spectral data is often found in specialized databases, the following tables summarize the expected regions for key spectral peaks based on the structure of the molecule.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
~ 0.9	Triplet	-CH ₃
~ 1.3 - 1.6	Multiplet	-CH ₂ - (ethyl and propyl chains)
~ 2.6 - 3.0	Multiplet	-CH(NH ₂) and -CH ₂ (NH ₂)
Broad	Singlet	-NH ₂

Table 3: Predicted ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~ 10 - 15	-CH ₃
~ 25 - 45	-CH ₂ - carbons
~ 45 - 55	-CH(NH ₂) and -CH ₂ (NH ₂)

Table 4: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3300 - 3500	N-H	Stretching (doublet for primary amine)
2850 - 2960	C-H	Stretching (aliphatic)
1590 - 1650	N-H	Bending (scissoring)
1430 - 1470	C-H	Bending
1000 - 1250	C-N	Stretching

Synthesis and Experimental Protocols

A common synthetic route to 1,3-diamines involves the reduction of corresponding dinitriles or the reductive amination of keto-nitriles. A patented method for the preparation of **1,3-Diaminopentane** involves the hydrogenation of 3-aminovaleronitrile.[8]

General Experimental Protocol: Catalytic Hydrogenation of 3-Aminovaleronitrile

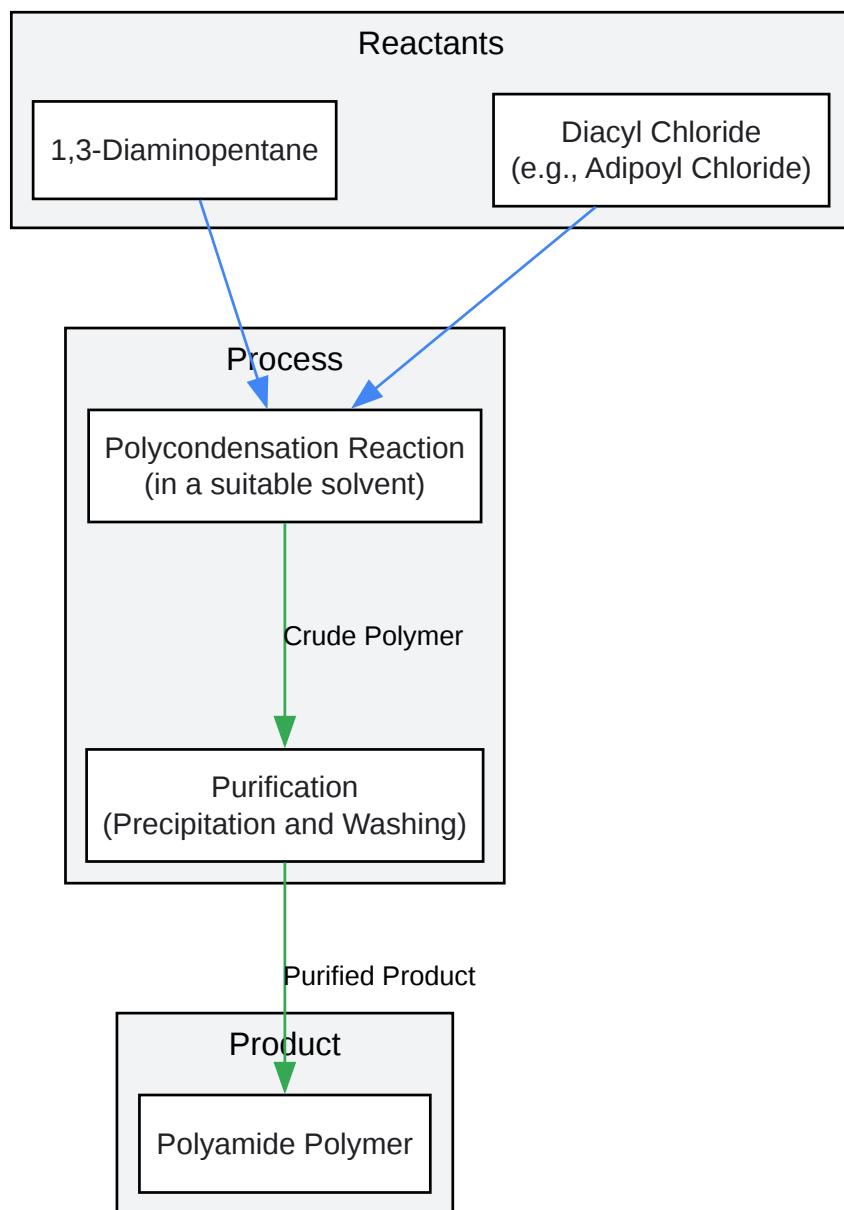
This protocol provides a generalized procedure based on common practices for similar reductions.

Materials:

- 3-Aminovaleronitrile

- Raney® Cobalt catalyst (promoted with chromium, nickel, molybdenum, iron, or manganese) [8]
- Solvent (e.g., anhydrous ethanol or methanol)
- Aqueous sodium hydroxide solution
- Hydrogen gas
- High-pressure hydrogenation apparatus (autoclave)

Procedure:


- Reactor Setup: The high-pressure autoclave is charged with 3-aminovaleronitrile, the solvent, the Raney® Cobalt catalyst, and an aqueous solution of sodium hydroxide. The presence of an aqueous caustic solution can enhance the selectivity towards the desired **1,3-diaminopentane**.[8]
- Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any residual air.
- Hydrogenation: The reactor is then pressurized with hydrogen gas to the desired pressure. The reaction mixture is heated to the target temperature with vigorous stirring. The progress of the reaction is monitored by measuring the uptake of hydrogen.
- Work-up: After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully released. The catalyst is removed by filtration.
- Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude **1,3-Diaminopentane** is then purified by fractional distillation under reduced pressure to yield the final product.

Note: The specific reaction conditions (temperature, pressure, catalyst loading, and reaction time) would need to be optimized for yield and purity.

Applications in Organic Synthesis

1,3-Diaminopentane serves as a valuable bifunctional monomer in polymer chemistry and as a building block in the synthesis of more complex organic molecules. Its two primary amine groups offer sites for various chemical transformations.

The following diagram illustrates a generalized workflow for the use of **1,3-Diaminopentane** in the synthesis of a polyamide, a common application for diamines.

[Click to download full resolution via product page](#)

Workflow for Polyamide Synthesis

Safety Information

1,3-Diaminopentane is a corrosive and flammable liquid.[\[2\]](#)[\[3\]](#) It can cause severe skin burns and eye damage.[\[2\]](#)[\[3\]](#) It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or a fume hood.

Table 5: GHS Hazard Information

Hazard Class	Hazard Statement
Flammable Liquids	Flammable liquid and vapor (H226)
Skin Corrosion/Irritation	Causes severe skin burns and eye damage (H314)

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dytek.invista.com [dytek.invista.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 1,3-Diaminopentane | C5H14N2 | CID 102444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Diaminopentane | CymitQuimica [cymitquimica.com]

- 6. 1,3-Diaminopentane | CAS 589-37-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. 1,3-diamine synthesis by amination [organic-chemistry.org]
- 8. CN100430367C - Preparation of 1,3-Diaminopentane by Hydrogenation of 3-Aminovaleronitrile - Google Patents [patents.google.com]
- To cite this document: BenchChem. [1,3-Diaminopentane chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584249#1-3-diaminopentane-chemical-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com